molecular formula C16H22BClO2 B13648626 2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13648626
M. Wt: 292.6 g/mol
InChI Key: ZNODJVWSHHOTCZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The reaction conditions are generally mild, and the process is rapid, allowing for efficient production of the desired boronic ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroboration processes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. The stability of the boronic ester allows for its storage and transportation without significant degradation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a preferred reagent in various synthetic applications. Its ability to form stable complexes with palladium catalysts enhances its efficiency in coupling reactions .

Properties

Molecular Formula

C16H22BClO2

Molecular Weight

292.6 g/mol

IUPAC Name

2-[3-chloro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BClO2/c1-14(2)15(3,4)20-17(19-14)12-8-11(9-13(18)10-12)16(5)6-7-16/h8-10H,6-7H2,1-5H3

InChI Key

ZNODJVWSHHOTCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3(CC3)C

Origin of Product

United States

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